Cas no 2484-55-1 (2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose)
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose Chemical and Physical Properties
Names and Identifiers
-
- a-L-Sorbofuranose,2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate) (9CI)
- 1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose See I824925
- 1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose See I824925
- 2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose
- 2,3-O-ISOPROPYLIDENE-1,6-DITOSYL-L-SORBOSE
- 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose See D494335
- 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose See D494335
- 2,3-DIFLUORO-6-(BENZYLOXY)PHENYLBORONIC ACID PINACOL ESTER
- 2484-55-1
- [(3aS, 5S, 6R, 6aS)-6-hydroxy-2, 2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6, 6a-dihydro-5H-furo[2, 3-d][1, 3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
- alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, 1,6-bis(4-methylbenzenesulfonate)
- 2,3-O-Isopropylidene-1,6-di-O-tosyl-alpha-L-sorbofuranose?
- DTXSID101132627
- [(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
- W-202039
- 1,6-Di-O-tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose
- 1,6-Di-O-tosyl-2,3-O-isopropylidene-?-L-sorbofuranose
- 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose
-
- Inchi: 1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3/t19-,20+,21-,23-/m0/s1
- InChI Key: RWMGKKKBAWACGX-KGSLCBSSSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@]12[C@H]([C@@H]([C@H](COS(C3C=CC(C)=CC=3)(=O)=O)O1)O)OC(C)(C)O2
Computed Properties
- Exact Mass: 528.11200
- Monoisotopic Mass: 528.11238943g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 922
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 151Ų
Experimental Properties
- Melting Point: 118-120°C
- PSA: 151.42000
- LogP: 4.18330
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I824925-500mg |
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose |
2484-55-1 | 500mg |
$ 110.00 | 2023-09-07 | ||
| TRC | I824925-1g |
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose |
2484-55-1 | 1g |
$ 173.00 | 2023-09-07 | ||
| TRC | I824925-2g |
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose |
2484-55-1 | 2g |
$ 305.00 | 2023-09-07 | ||
| TRC | I824925-10g |
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose |
2484-55-1 | 10g |
$ 1100.00 | 2022-06-04 | ||
| TRC | D494335-500mg |
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose |
2484-55-1 | 500mg |
$ 121.00 | 2023-09-07 | ||
| TRC | D494335-1 g |
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose |
2484-55-1 | 1g |
$ 140.00 | 2022-01-09 | ||
| TRC | D494335-2 g |
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose |
2484-55-1 | 2g |
$ 250.00 | 2022-01-09 | ||
| TRC | D494335-10 g |
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose |
2484-55-1 | 10g |
$ 1100.00 | 2022-01-09 | ||
| TRC | D494335-1g |
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose |
2484-55-1 | 1g |
$ 173.00 | 2023-09-07 | ||
| TRC | D494335-2g |
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose |
2484-55-1 | 2g |
$ 250.00 | 2022-06-05 |
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose
Professional Introduction to 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose (CAS No. 2484-55-1)
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose, identified by the chemical compound code CAS No. 2484-55-1, is a specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those involving carbohydrate chemistry. Its unique structural features, including the presence of isopropylidene and tosyl protective groups, make it a valuable tool for researchers exploring glycosylation pathways and enzyme-mediated reactions.
The structure of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose incorporates two key functional groups: the isopropylidene acetal at the C2 and C3 positions, which protects the anomeric hydroxyl groups, and the tosyl (tosylate) groups at the C1 and C6 positions, which enhance solubility and reactivity in polar organic solvents. This configuration not only stabilizes the molecule but also facilitates its use in multi-step synthetic protocols. The compound’s stereochemistry is particularly noteworthy, as it retains the natural configuration of L-sorbose, a derivative of ribose that is widely found in nature.
In recent years, advancements in carbohydrate chemistry have highlighted the importance of well-protected sugar derivatives like 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. These derivatives are indispensable in the development of carbohydrate-based therapeutics, including vaccines and antiviral agents. The tosyl groups provide an excellent leaving group for subsequent modifications, enabling chemists to introduce diverse functional moieties or linkages. This flexibility has been exploited in the synthesis of complex glycoconjugates that mimic natural glycoproteins or glycolipids.
One of the most compelling applications of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose lies in its role as a precursor for neoglycoconjugates. These synthetic carbohydrates have been extensively studied for their ability to interact with biological receptors. For instance, researchers have utilized this compound to develop mimics of bacterial polysaccharides or to create carbohydrate vaccines that elicit potent immune responses. The protective groups ensure that the carbohydrate core remains inert until it reaches its target site within biological systems.
The pharmaceutical industry has also explored this compound in the context of prodrug design. By incorporating sugar moieties into drug molecules, pharmacologists aim to improve bioavailability or target specificity. The use of derivatives like 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose allows for precise control over these properties through selective deprotection strategies. Recent studies have demonstrated its utility in creating prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
From a synthetic chemistry perspective, CAS No. 2484-55-1 represents an elegant example of how protecting group strategies can be employed to manipulate reactive sites within a molecule. The combination of isopropylidene and tosyl groups provides a robust framework for constructing complex carbohydrates while maintaining functional integrity. This approach has been particularly valuable in asymmetric synthesis efforts aimed at producing enantiomerically pure glycosides.
Recent breakthroughs in enzymatic glycosylation have further underscored the significance of compounds like 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. Enzymes such as UDP-glycosyltransferases and beta-glucosidases often require well-defined substrates for efficient catalysis. The protected structure of this compound allows it to serve as an excellent substrate or acceptor molecule in biocatalytic reactions. Researchers have leveraged these properties to develop novel synthetic pathways that are more sustainable and environmentally friendly compared to traditional chemical methods.
The versatility of CAS No. 2484-55-1 extends beyond pharmaceutical applications into agrochemicals and material science. For example, certain derivatives derived from this compound have shown promise as chiral auxiliaries or catalysts in organic transformations. The ability to fine-tune reactivity through protective group manipulation makes it a valuable asset in industrial chemistry research.
In conclusion,2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose (CAS No. 2484-55-1) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for researchers working on carbohydrate chemistry, drug development, and biocatalysis. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of innovation in medicinal and applied chemistry.
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